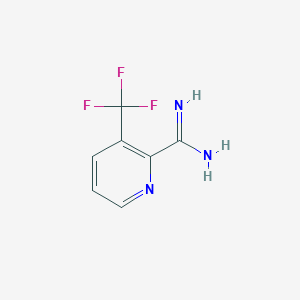

3-(Trifluoromethyl)picolinimidamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(Trifluoromethyl)picolinimidamide is a pyridine-derived compound featuring a trifluoromethyl (-CF₃) group at the 3-position and an imidamide moiety. These compounds are characterized by high synthetic yields (70–80%) and purities (>98.5%) when synthesized via amidoxime and acyl chloride reactions . The trifluoromethyl group enhances metabolic stability and lipophilicity, making such derivatives valuable in pharmaceutical and agrochemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of picolinamide with trifluoromethylating agents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a base like cesium fluoride . The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of 3-(Trifluoromethyl)picolinimidamide may involve continuous flow processes to ensure scalability and efficiency. These methods utilize readily available organic precursors and fluorinating agents, facilitating the rapid generation of the desired product .

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)picolinimidamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethylpyridine oxides, while reduction can produce trifluoromethylamines .

Scientific Research Applications

3-(Trifluoromethyl)picolinimidamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can act as a ligand in the study of enzyme interactions.

Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)picolinimidamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological receptors and enzymes, potentially inhibiting or activating specific pathways. This interaction can lead to various biological effects, making the compound valuable in medicinal chemistry .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Key structural variations among trifluoromethylpicolinimidamide derivatives include the position of the -CF₃ group and additional substituents (e.g., chlorine, methyl). These differences influence molecular weight, solubility, and reactivity.

Table 1: Comparative Physicochemical Data

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituents |

|---|---|---|---|---|

| 4-(Trifluoromethyl)picolinimidamide HCl | 909109-68-8 | C₇H₇ClF₃N₃ | 225.6 | -CF₃ (4-position), HCl salt |

| 5-(Trifluoromethyl)picolinimidamide HCl | 175277-48-2 | C₇H₇ClF₃N₃ | 225.6 | -CF₃ (5-position), HCl salt |

| 3-Chloro-5-(trifluoromethyl)picolinimidamide HCl | 1179362-45-8 | C₇H₆Cl₂F₃N₃ | 266.05 | -CF₃ (5-position), -Cl (3-position) |

| (Z)-6-Methylpicolinimidamide derivative | N/A | C₁₃H₁₃ClN₄O₂S | 348.8 | -CH₃ (6-position), isothiazole |

Notes:

- The 4- and 5-CF₃ isomers (Table 1) share identical molecular formulas but differ in polarity and binding interactions due to positional effects .

Functional and Application-Based Differences

- Pharmaceutical Potential: Derivatives like (Z)-6-methylpicolinimidamide (Compound 41) exhibit selective antagonism at human receptors, suggesting utility in drug discovery . The -CF₃ group’s electron-withdrawing nature enhances binding affinity to hydrophobic pockets in target proteins .

- Agrochemical Relevance : Pyridalyl (CAS 179101-81-6), a structurally distinct CF₃-containing insecticide, highlights the role of trifluoromethyl groups in enhancing pesticidal activity .

- Stability : The HCl salt forms of 4- and 5-CF₃ analogs improve stability under storage conditions, a critical factor for industrial applications .

Key Distinguishing Features

Positional Isomerism : The 4-CF₃ derivative (CAS 909109-68-8) may exhibit distinct electronic effects compared to the 5-CF₃ isomer (CAS 175277-48-2), influencing reactivity in cross-coupling reactions .

Synthetic Versatility : Methyl-substituted derivatives (e.g., Compound 43) demonstrate the adaptability of picolinimidamide scaffolds for modular drug design .

Biological Activity

3-(Trifluoromethyl)picolinimidamide is a synthetic compound characterized by its trifluoromethyl group and picolinimidamide structure. Its chemical formula is C7H7ClF3N3, with a molecular weight of approximately 225.6 g/mol. This compound exists primarily in hydrochloride form, enhancing its solubility in aqueous environments, which is advantageous for various biochemical applications. The trifluoromethyl group significantly influences the compound's physical and chemical properties, including lipophilicity and reactivity, making it a valuable candidate in pharmaceutical research.

Synthesis Methods

Several synthetic routes have been developed for this compound hydrochloride, allowing researchers to optimize yield and purity for specific applications. Notable methods include:

- Refluxing with Hydrochloric Acid : A common method involves refluxing the precursor compounds in the presence of hydrochloric acid to yield the hydrochloride salt.

- Use of Lithium Bis(trimethylsilyl)amide : This method allows for selective reactions under controlled conditions, yielding high-purity products.

Biological Activity

Preliminary studies indicate that this compound exhibits significant biological activity, particularly in the following areas:

- Enzyme Inhibition : The compound has been shown to interact with various enzymes and proteins, potentially influencing metabolic pathways. Specific studies suggest its ability to inhibit enzymes involved in critical biological processes, hinting at therapeutic applications in anti-cancer and anti-inflammatory treatments.

- Receptor Interaction : Research indicates that this compound engages with multiple biological targets, enhancing our understanding of its pharmacological profile. It may influence receptor activity, contributing to its potential therapeutic effects.

Anti-Cancer Potential

In a study examining the inhibitory effects of trifluoromethyl-containing compounds on cancer cell lines, this compound demonstrated potent activity against specific cancer types. The compound's mechanism of action was linked to the modulation of signaling pathways associated with cell proliferation and apoptosis.

Anti-Tubercular Activity

Another investigation focused on the compound's potential as an anti-tubercular agent. The results indicated that derivatives of trifluoromethyl-pyrimidinones exhibited significant activity against Mycobacterium tuberculosis, with some analogs showing minimum inhibitory concentrations (MICs) below 5 µM . This highlights the importance of structural modifications in enhancing biological efficacy.

Comparative Analysis

The uniqueness of this compound lies in its specific combination of functional groups and structural features compared to similar compounds. Below is a comparison table highlighting these features:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 3-Chloro-5-(trifluoromethyl)picolinic acid | Chlorinated picoline structure | Contains a carboxylic acid group instead of an amide |

| 2-Chloro-4-(trifluoromethyl)pyridine | Pyridine ring instead of picoline | Different nitrogen positioning affects reactivity |

| 4-(Trifluoromethyl)aniline | Aniline structure with trifluoromethyl group | Lacks chlorination; primarily an aromatic amine |

| 6-(Trifluoromethyl)picolinimidamide | Similar imidamide structure | Different positional isomer affecting biological activity |

| 5-Fluoropicolinimidamide | Similar core structure | Contains a fluorine atom instead of trifluoromethyl group |

The mechanism through which this compound exerts its biological effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances bioavailability and modulates enzyme activity by forming specific interactions that lead to altered metabolic pathways.

Q & A

Basic Questions

Q. Q1. What are the optimal synthetic routes for preparing 3-(Trifluoromethyl)picolinimidamide, and how can purity be maximized?

A1. The compound is typically synthesized via reactions between acyl chlorides and amidoximes, as demonstrated for structurally related picolinimidamides. For example, (Z)-6-methyl-N′-((5-methyl-3-phenylisothiazole-4-carbonyl)oxy)picolinimidamide (43) was synthesized with 73% yield and 99.15% purity using this method . Key steps include:

- Reaction Optimization : Use anhydrous conditions and stoichiometric control to minimize side products.

- Purification : Employ column chromatography followed by recrystallization.

- Characterization : Validate purity via HPLC (e.g., 99.49% achieved for compound 41) and confirm structure via 1H NMR, 13CNMR, and HRMS (ESI) .

Q. Q2. Which analytical techniques are critical for confirming the structure and purity of this compound?

A2. A multi-modal approach is essential:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR resolve trifluoromethyl and imidamide groups (e.g., δ ~8.5 ppm for aromatic protons in related compounds) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., HRMS m/z for compound 44: calculated 420.1174, observed 420.1170) .

- HPLC : Monitor purity (>98% in most cases) using C18 columns and gradient elution .

Advanced Research Questions

Q. Q3. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound derivatives?

A3. SAR studies should focus on:

- Core Modifications : Replace the trifluoromethyl group with other electron-withdrawing groups (e.g., chloro, nitro) to assess impact on receptor binding (see compound 41 vs. 42 for chloro-phenyl substitutions) .

- Substituent Positioning : Compare para- vs. meta-substituted analogs (e.g., 3-(Trifluoromethyl) vs. 4-(Trifluoromethyl)picolinimidamide) .

- Bioassays : Use adenosine A3 receptor binding assays (IC50 values) to quantify antagonism .

Q. Q4. How can researchers resolve contradictions in stability data for this compound under varying pH conditions?

A4. Contradictions often arise from differing experimental setups. To address this:

- Controlled Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH) across pH 1–13, monitoring via HPLC.

- Mechanistic Analysis : Use LC-MS to identify degradation products (e.g., hydrolysis of the imidamide group to amidoxime) .

- Cross-Validation : Compare results with structurally similar compounds (e.g., 6-(2-Fluorophenyl)picolinimidamide hydrochloride’s stability profile) .

Q. Q5. What strategies mitigate safety risks during large-scale synthesis of this compound?

A5. Key precautions include:

- Handling Guidelines : Use fume hoods and PPE to avoid inhalation/contact, as recommended for related amidoximes .

- Waste Management : Neutralize acidic byproducts (e.g., HCl from acyl chloride reactions) before disposal .

- Thermal Monitoring : Avoid exothermic runaway reactions by maintaining temperatures below 50°C during acyl chloride addition .

Q. Q6. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

A6. Use density functional theory (DFT) to:

- Calculate Frontier Orbitals : Assess nucleophilic attack sites via HOMO/LUMO analysis.

- Simulate Transition States : Predict regioselectivity (e.g., trifluoromethyl group’s electron-withdrawing effect directs substitution to the pyridine ring’s nitrogen-adjacent position) .

- Validate with Experimental Data : Compare DFT-predicted activation energies with kinetic studies (e.g., SNAr reaction rates) .

Q. Q7. What are the challenges in characterizing metabolic pathways of this compound in vitro?

A7. Challenges include:

- Metabolite Detection : Use LC-MS/MS with high-resolution instruments to distinguish trifluoromethyl-containing fragments.

- Enzyme Identification : Incubate with human liver microsomes (HLMs) and CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify involved enzymes .

- Quantitative Analysis : Normalize metabolite concentrations using deuterated internal standards (e.g., d4-3-(Trifluoromethyl)picolinimidamide) .

Properties

CAS No. |

1179533-41-5 |

|---|---|

Molecular Formula |

C7H6F3N3 |

Molecular Weight |

189.14 g/mol |

IUPAC Name |

3-(trifluoromethyl)pyridine-2-carboximidamide |

InChI |

InChI=1S/C7H6F3N3/c8-7(9,10)4-2-1-3-13-5(4)6(11)12/h1-3H,(H3,11,12) |

InChI Key |

HCXKNFZGDIYIBO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(N=C1)C(=N)N)C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.